molecular formula C20H25N5O4 B2542959 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-58-9

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide

Cat. No. B2542959
CAS RN: 1021066-58-9
M. Wt: 399.451
InChI Key: SCTBRKYKNFXJTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group attached to a 3,4-dimethoxyphenyl group . The exact structure and orientation of these groups can influence the compound’s properties .

Scientific Research Applications

Nitrogen-containing heteroarene units are frequently found in natural products and biologically active synthetic compounds. These structures are important due to their stability and ability to form hydrogen bonds with “privileged structures.” Triazole derivatives, in particular, exhibit diverse biological effects because of their structural characteristics, which facilitate binding to target molecules .

Bioactivity and Medicinal Applications

a. NF-κB Inhibition: The compound has potential as an NF-κB inhibitor, which could be valuable in anticancer drug research . NF-κB plays a crucial role in regulating immune responses and inflammation, making it an attractive target for therapeutic intervention.

b. Retinoid Nuclear Modulation: Retinoid nuclear modulators are essential agents for treating metabolic and immunological diseases. The compound may exhibit retinoid-like effects, impacting gene expression and cellular processes .

c. Anti-Inflammatory Properties: Lipopolysaccharide (LPS)-induced inflammatory mediators derived from microglial activation play a crucial role in various brain disorders. Compounds like N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide could potentially mitigate neuroinflammation .

Synthetic Applications

a. Green Metrics: The compound’s synthesis involves good green metrics. Notably, the preparation of chalcone and the triazole Michael addition to chalcone both exhibit environmentally friendly characteristics .

b. Aza-Michael Reaction: The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. These intermediates serve as valuable precursors for bioactive compounds .

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Further studies could explore its effects on cancer cell lines .

Mechanism of Action

properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-20(2,3)19(26)21-10-11-29-17-9-8-16-22-23-18(25(16)24-17)13-6-7-14(27-4)15(12-13)28-5/h6-9,12H,10-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTBRKYKNFXJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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